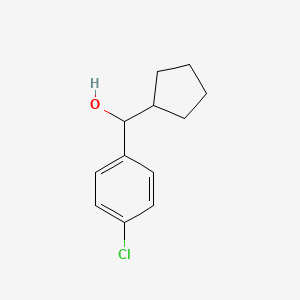

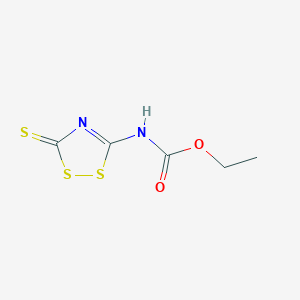

![molecular formula C12H13NO4S2 B3010530 1-(5-(2,2-二氧化-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-羰基)噻吩-2-基)乙酮 CAS No. 2034456-84-1](/img/structure/B3010530.png)

1-(5-(2,2-二氧化-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-羰基)噻吩-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone is a chemical entity that appears to be a derivative of bicyclic structures with potential pharmacological properties. The core structure of this compound suggests a bicyclic skeleton that is functionalized with additional groups, which may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, a compound with a similar bicyclic thiophene system, was achieved through an unusual rearrangement reaction using BBr3, yielding a 28% product . Additionally, the synthesis of 2-azabicyclo[3.2.0]heptanes via intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been described, which provides advanced building blocks for drug discovery . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of a 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane moiety. This bicyclic structure is known to be a versatile intermediate in the synthesis of various nucleoside analogues, as demonstrated by the use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one in the synthesis of carbocyclic nucleosides . The presence of the thiophene and ketone functionalities in the compound suggests potential sites for further chemical modifications and interactions with biological molecules.

Chemical Reactions Analysis

The bicyclic azabicyclo[2.2.1]heptane core of the compound is a structure that can undergo various chemical reactions. For example, the use of Lawesson's reagent to convert similar structures to their monothiono and dithiono derivatives has been reported . This indicates that the sulfur-containing moieties in the compound could be chemically modified to alter its properties. The compound's reactivity could also be influenced by the presence of the ketone group, which is a common functional group involved in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone are not detailed in the provided papers, we can infer from related compounds that it may possess unique characteristics. Compounds with similar bicyclic structures have been used in drug discovery due to their conformational rigidity and potential to mimic natural substrates . The physical properties such as solubility, melting point, and stability would be influenced by the bicyclic core and the substituents attached to it. Chemical properties like reactivity and selectivity towards biological targets could be explored through experimental studies, considering the potential of similar structures to interact with biological systems, such as the GABAA receptor .

科学研究应用

药物发现的高级构建模块

该化合物的结构基序(与 2-氮杂双环[3.2.0]庚烷相关)已被用于合成药物发现的高级构建模块。具体来说,构象受限脯氨酸类似物 2,3-乙烷脯氨酸的合成证明了此类双环结构在药物化学中的潜力。这些构建模块因其独特的结构特征而具有价值,为治疗剂的开发提供了新的途径(Druzhenko 等,2018)。

具有独特环系的惊厥剂合成

一种不寻常的重排反应导致合成具有独特环系的化合物,例如二氢-1,4-乙烷-1H,3H-噻吩并[3,4-c]噻吩-3,6(4H)-二酮。该合成展示了像 1-(5-(2,2-二氧化-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-羰基)噻吩-2-基)乙酮这样的双环结构可以经历的复杂化学反应,从而产生具有作为 GABAA 受体拮抗剂的药理学相关性的分子(Kawamura & Casida,1990)。

主链受限的 γ-氨基酸类似物

此类双环化合物的框架已被探索用于合成 γ-氨基丁酸 (GABA) 的主链受限类似物,证明了它们在模拟生物活性分子的多功能性。这种方法已被用于创建 FDA 批准的药物(如巴氯芬和普瑞巴林)的类似物,突显了该化合物在开发新治疗剂中的重要性 (Garsi 等,2022)。

作用机制

Target of Action

Similar compounds have been used as precursors to prepare potent neuraminidase inhibitors , suggesting that this compound may also target neuraminidase, an enzyme critical for the life cycle of influenza viruses.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. If it indeed targets neuraminidase like its analogs, it would likely bind to the active site of the enzyme, inhibiting its function and preventing the release of new virus particles from infected cells .

Biochemical Pathways

If it acts as a neuraminidase inhibitor, it would affect the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .

属性

IUPAC Name |

1-[5-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-7(14)10-2-3-11(18-10)12(15)13-5-9-4-8(13)6-19(9,16)17/h2-3,8-9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZLIQAZZVKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)